Cas no 2171580-62-2 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid)

2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include an Fmoc-protected amine group, a branched alkyl side chain, and a methoxymethyl substituent, offering steric and electronic modulation for peptide design. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc deprotection conditions and its ability to introduce conformational constraints or enhance solubility in intermediate sequences. The methoxymethyl group provides additional stability against aggregation, making it useful for synthesizing challenging peptide segments. Its high purity and well-defined reactivity ensure reliable incorporation into complex peptide architectures.
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid structure
2171580-62-2 structure
商品名:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid
CAS番号:2171580-62-2
MF:C26H32N2O6
メガワット:468.542087554932
CID:5998647
PubChem ID:165808197

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid
    • 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid
    • 2171580-62-2
    • EN300-1501301
    • インチ: 1S/C26H32N2O6/c1-5-26(15-33-4,24(30)31)28-23(29)22(16(2)3)27-25(32)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-22H,5,14-15H2,1-4H3,(H,27,32)(H,28,29)(H,30,31)
    • InChIKey: PACXZDYCXKKTBC-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(NC(C(=O)O)(COC)CC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 468.22603674g/mol
  • どういたいしつりょう: 468.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 706
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1501301-100mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid
2171580-62-2
100mg
$804.0 2023-09-27
Enamine
EN300-1501301-2500mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid
2171580-62-2
2500mg
$1791.0 2023-09-27
Enamine
EN300-1501301-250mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid
2171580-62-2
250mg
$840.0 2023-09-27
Enamine
EN300-1501301-50mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid
2171580-62-2
50mg
$768.0 2023-09-27
Enamine
EN300-1501301-10000mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid
2171580-62-2
10000mg
$3929.0 2023-09-27
Enamine
EN300-1501301-1000mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid
2171580-62-2
1000mg
$914.0 2023-09-27
Enamine
EN300-1501301-1.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid
2171580-62-2
1g
$0.0 2023-06-05
Enamine
EN300-1501301-500mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid
2171580-62-2
500mg
$877.0 2023-09-27
Enamine
EN300-1501301-5000mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-(methoxymethyl)butanoic acid
2171580-62-2
5000mg
$2650.0 2023-09-27

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid 関連文献

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acidに関する追加情報

Introduction to 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid (CAS No. 2171580-62-2)

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid, identified by its CAS number 2171580-62-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenyl moiety and multiple functional groups such as amides and methoxymethyl esters. The presence of these structural features not only makes it a subject of interest for synthetic chemists but also positions it as a potential candidate for various biological applications.

The fluorenylmethoxycarbonyl (Fmoc) group in the molecular structure is particularly noteworthy. Fmoc derivatives are widely employed in solid-phase peptide synthesis (SPPS) due to their stability and compatibility with standard coupling reagents. The incorporation of an Fmoc group in 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid suggests that this compound may serve as a building block for more complex peptide-based therapeutics. Recent advancements in peptide drug design have emphasized the need for novel protecting groups that enhance yield and purity during synthesis, making Fmoc-modified intermediates increasingly valuable.

Beyond its role in peptide synthesis, the amide and ester functionalities in this compound contribute to its reactivity and potential biological activity. The 3-methylbutanamido moiety introduces a branched alkyl chain, which can influence the compound's solubility, metabolic stability, and interactions with biological targets. Meanwhile, the methoxymethyl (MOM) ester group provides an additional layer of protection that can be selectively removed under specific conditions, allowing for controlled modifications during drug development.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their enhanced metabolic stability and binding affinity. The fluorenyl ring in CAS No. 2171580-62-2 is a prime example of such a structural feature. Fluorene derivatives are known for their rigidity and hydrophobicity, which can improve the binding efficiency of small molecules to biological receptors. This has led to increased interest in fluorene-based compounds as pharmacophores in drug discovery efforts.

The 2-(methoxymethyl)butanoic acid component of the molecule adds another dimension to its potential applications. This side chain can participate in hydrogen bonding interactions, making it suitable for designing molecules that interact with proteins or nucleic acids. Moreover, the presence of both amide and ester functionalities allows for further derivatization, enabling chemists to tailor the compound's properties for specific therapeutic purposes.

In the context of contemporary pharmaceutical research, compounds like 2171580-62-2 are being explored for their potential as modulators of enzyme activity and signal transduction pathways. For instance, amide-based molecules have been shown to inhibit proteases and kinases, which are often implicated in diseases such as cancer and inflammation. The structural complexity of this compound suggests that it may exhibit selective binding properties, reducing off-target effects—a critical consideration in modern drug design.

The synthesis of CAS No. 2171580-62-2 involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. Key steps include the introduction of the Fmoc group via carbodiimide coupling reactions, followed by selective deprotection and functionalization of the ester group. These synthetic strategies are not only elegant but also highlight the importance of optimizing reaction conditions to achieve high yields and purity.

From a computational chemistry perspective, understanding the three-dimensional structure of this compound is essential for predicting its biological behavior. Molecular modeling techniques can be employed to simulate how 2171580-62-2 interacts with potential targets such as enzymes or receptors. By analyzing binding affinities and kinetics, researchers can refine the molecular structure to improve efficacy and selectivity.

The role of fluorene-based compounds in photopharmacology is another emerging area where this molecule could contribute. Fluorenes are known for their fluorescence properties, which can be exploited to develop photoactivatable drugs—agents that become active upon exposure to light. This approach has shown promise in targeted therapy applications, where light can be used to activate drugs selectively within diseased tissues.

In conclusion,CAS No. 2171580-62-2, or 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid, represents a fascinating example of how structural complexity can be leveraged to develop novel pharmaceuticals. Its unique combination of functional groups makes it a versatile intermediate with potential applications ranging from peptide synthesis to enzyme inhibition and photopharmacological therapies. As research continues to uncover new biological targets and synthetic methodologies, compounds like this one will undoubtedly play a pivotal role in shaping the future of drug discovery.

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